3-(2,2-Dimethyl-1-3'-bromobenzoylhydrazino)-2-methylpropionate
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Overview
Description
3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate is a synthetic organic compound that belongs to the class of hydrazino derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a bromobenzoyl group and a hydrazino linkage, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate typically involves the following steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 2,2-dimethylpropionic acid with hydrazine hydrate under acidic conditions to form the hydrazino intermediate.
Bromobenzoylation: The hydrazino intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The bromobenzoyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Azo Compounds: From oxidation reactions.
Benzyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its hydrazino group.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Agents: Used in the development of diagnostic reagents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyl-1-3’-chlorobenzoylhydrazino)-2-methylpropionate: Similar structure with a chlorine atom instead of bromine.
3-(2,2-Dimethyl-1-3’-fluorobenzoylhydrazino)-2-methylpropionate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and biological activity.
Hydrazino Linkage: Provides unique properties in terms of binding and reactivity.
Properties
CAS No. |
96804-49-8 |
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Molecular Formula |
C14H19BrN2O3 |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
methyl 3-[(3-bromobenzoyl)-(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C14H19BrN2O3/c1-10(14(19)20-4)9-17(16(2)3)13(18)11-6-5-7-12(15)8-11/h5-8,10H,9H2,1-4H3 |
InChI Key |
ZDXBUOGIQWYFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C(=O)C1=CC(=CC=C1)Br)N(C)C)C(=O)OC |
Origin of Product |
United States |
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